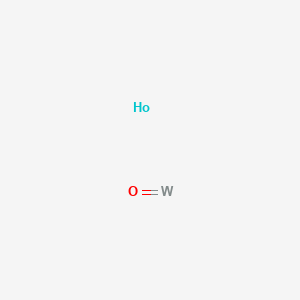
Holmium--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium–oxotungsten (1/1) can be synthesized through various methods. One common approach involves the reaction of holmium oxide (Ho₂O₃) with tungsten oxide (WO₃) under high-temperature conditions. The reaction typically occurs in a solid-state reaction furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and purified to obtain holmium–oxotungsten (1/1).
Industrial Production Methods: In industrial settings, the production of holmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for better control over the purity and morphology of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Holmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Holmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Substitution reactions may involve the replacement of holmium or tungsten atoms with other metal atoms using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of holmium and tungsten, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Holmium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Holmium–oxotungsten (1/1) is explored for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound is investigated for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: In industrial applications, holmium–oxotungsten (1/1) is used in the production of high-performance materials, such as advanced ceramics and coatings.
Mechanism of Action
The mechanism by which holmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, holmium oxide nanoparticles have been shown to promote angiogenesis by interacting with the membrane protein EphrinB2, which activates downstream signaling pathways involved in cell migration and vessel formation .
Comparison with Similar Compounds
Holmium–oxotungsten (1/1) can be compared with other similar compounds, such as:
Holmium oxide (Ho₂O₃): A compound consisting solely of holmium and oxygen, used in various optical and electronic applications.
Tungsten oxide (WO₃): A compound consisting solely of tungsten and oxygen, known for its use in electrochromic devices and catalysts.
Holmium chloride (HoCl₃): A compound consisting of holmium and chlorine, used in various chemical synthesis processes.
Properties
CAS No. |
39361-79-0 |
|---|---|
Molecular Formula |
HoOW |
Molecular Weight |
364.77 g/mol |
IUPAC Name |
holmium;oxotungsten |
InChI |
InChI=1S/Ho.O.W |
InChI Key |
KLQMGRCWWVETJJ-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















